molecular formula C8H7Cl2NO B7777012 2-Amino-2',4'-dichloroacetophenone CAS No. 5614-33-5

2-Amino-2',4'-dichloroacetophenone

Cat. No.: B7777012
CAS No.: 5614-33-5
M. Wt: 204.05 g/mol
InChI Key: VYQSJEQBJVHARP-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-Amino-2’,4’-dichloroacetophenone typically involves the reduction of p-nitroacetophenone followed by chlorination in the presence of hydrochloric acid . The synthetic route can be summarized as follows:

    p-Nitroacetophenone is reduced to p-aminoacetophenone.

    Chlorination: The resulting p-aminoacetophenone is then chlorinated using hydrochloric acid to yield 2-Amino-2’,4’-dichloroacetophenone.

Chemical Reactions Analysis

2-Amino-2’,4’-dichloroacetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-2’,4’-dichloroacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2’,4’-dichloroacetophenone involves its interaction with specific molecular targets and pathways. For instance, it can undergo reduction by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . This reduction process is crucial for its metabolic activation and subsequent biological effects.

Comparison with Similar Compounds

2-Amino-2’,4’-dichloroacetophenone can be compared with other similar compounds such as:

The presence of the amino group in 2-Amino-2’,4’-dichloroacetophenone makes it unique and suitable for specific synthetic and research applications.

Properties

IUPAC Name

2-amino-1-(2,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQSJEQBJVHARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971509
Record name 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5614-33-5
Record name 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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